1-Bromo-4-[(1Z)-2-nitro-1-propen-1-yl]benzene
Description
Properties
CAS No. |
1338096-89-1 |
|---|---|
Molecular Formula |
C9H8BrNO2 |
Molecular Weight |
242.07 g/mol |
IUPAC Name |
1-bromo-4-[(Z)-2-nitroprop-1-enyl]benzene |
InChI |
InChI=1S/C9H8BrNO2/c1-7(11(12)13)6-8-2-4-9(10)5-3-8/h2-6H,1H3/b7-6- |
InChI Key |
YHCYQNXJXRRFFM-SREVYHEPSA-N |
Isomeric SMILES |
C/C(=C/C1=CC=C(C=C1)Br)/[N+](=O)[O-] |
Canonical SMILES |
CC(=CC1=CC=C(C=C1)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Henry Reaction–Dehydration Sequence
Reaction Mechanism and Conditions
The Henry reaction, a nitro-aldol condensation between aldehydes and nitroalkanes, serves as the foundational step. For 1-bromo-4-[(1Z)-2-nitro-1-propen-1-yl]benzene, 4-bromobenzaldehyde reacts with nitromethane in the presence of a chiral copper catalyst to form the β-nitro alcohol intermediate (8a ). The in situ generated L-Cu(OAc)₂·H₂O complex (20 mol% loading) in ethanol at 25°C for 24 hours induces high enantioselectivity (94.6% ee). Subsequent acid-catalyzed dehydration (e.g., HCl in EtOH, 60°C) eliminates water to yield the nitroalkene.
Stereochemical Control
The Z-configuration is kinetically favored under mild dehydration conditions (low temperature, short reaction time). Prolonged heating or strong acids (e.g., H₂SO₄) promote isomerization to the thermodynamically stable E-isomer.
Optimization Data
| Parameter | Condition | Yield (%) | Z:E Ratio | ee (%) |
|---|---|---|---|---|
| Catalyst Loading | 20 mol% L4-Cu(OAc)₂ | 99 | 95:5 | 94.6 |
| Solvent | Ethanol | 99 | 95:5 | 94.6 |
| Temperature | 25°C | 99 | 95:5 | 94.6 |
| Dehydration Agent | HCl (1M) | 85 | 90:10 | – |
Wittig Olefination Strategy
Reaction Design
The Wittig reaction constructs the nitropropenyl moiety via ylide-mediated alkene formation. A nitro-stabilized ylide (e.g., Ph₃P=CHNO₂) reacts with 4-bromobenzaldehyde to directly form the Z-isomer. Non-stabilized ylides favor Z-configuration due to steric hindrance during the transition state.
Suzuki–Miyaura Cross-Coupling
Methodology
A palladium-catalyzed coupling between 4-bromophenylboronic acid and a preformed Z-nitropropenyl halide (e.g., (Z)-2-nitro-1-propenyl iodide) introduces the nitropropenyl group. This method bypasses stereochemical challenges by using preconfigured building blocks.
Nitration of Propenyl Precursors
Comparative Analysis of Methods
| Method | Yield (%) | Z-Selectivity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Henry–Dehydration | 85–99 | High (95:5) | High | Moderate |
| Wittig Olefination | 40–60 | Moderate | Low | High |
| Suzuki Coupling | 50–70 | High | Low | Very High |
| Direct Nitration | 20–35 | Low | Moderate | Low |
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-[(1Z)-2-nitro-1-propen-1-yl]benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The nitro group can be further oxidized under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium hydroxide can be used for nucleophilic substitution reactions.
Reduction: Common reducing agents include palladium on carbon (Pd/C) with hydrogen gas or lithium aluminum hydride (LiAlH4).
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products
Substitution: Products depend on the nucleophile used; for example, using sodium methoxide can yield 1-methoxy-4-[(1Z)-2-nitro-1-propen-1-yl]benzene.
Reduction: Reduction of the nitro group yields 1-bromo-4-[(1Z)-2-amino-1-propen-1-yl]benzene.
Oxidation: Oxidation can lead to the formation of various oxidized derivatives depending on the conditions.
Scientific Research Applications
1-Bromo-4-[(1Z)-2-nitro-1-propen-1-yl]benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it valuable in studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used in the development of new pharmaceuticals, particularly those targeting specific biological pathways involving nitro and bromine functionalities.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-4-[(1Z)-2-nitro-1-propen-1-yl]benzene depends on the specific reactions it undergoes. For instance, in reduction reactions, the nitro group is reduced to an amine, which can then participate in further chemical transformations. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 1-bromo-4-[(1Z)-2-nitro-1-propen-1-yl]benzene with structurally related brominated benzene derivatives:
Structural and Functional Analysis
Electronic Effects: The nitro group in this compound and 4-bromo-1-nitrobenzene imparts strong electron-withdrawing character, enhancing reactivity toward nucleophilic substitution or reduction. In contrast, 1-bromo-4-(3-thienyl)benzene contains a sulfur-rich thienyl group, enabling electrophilic substitution at the thiophene ring. This contrasts with the nitropropenyl derivative, where reactivity is directed toward the nitro or alkene moieties .
Synthetic Accessibility :
- 4-Bromo-1-nitrobenzene is synthesized via nitration of bromobenzene (70% yield) , while 1-bromo-4-(3-thienyl)benzene is prepared via Suzuki-Miyaura coupling (73% yield) . The nitropropenyl derivative likely requires a multi-step synthesis involving halogenation and nitroalkene formation.
Physical Properties :
- 1-Bromo-4-(dodecyloxy)benzene exhibits amphiphilicity due to its long alkyl chain, making it suitable for self-assembling materials. The nitropropenyl derivative’s Z-configuration may lead to distinct crystal packing, analogous to the π-π stacking observed in 4-bromo-1-nitrobenzene .
Applications :
- 1-Bromo-4-(1-cyclohexen-1-yl)benzene is used in hydrophobic polymers, whereas the nitropropenyl derivative’s electronic properties suggest utility in explosives, agrochemicals, or photoactive materials.
Research Findings and Data
Reactivity Trends
- Nitropropenyl vs. Thienyl : The nitropropenyl group undergoes conjugate addition reactions, while the thienyl group participates in electrophilic substitutions (e.g., iodination to form 1-bromo-4-(2-iodo-3-thienyl)benzene in 98% yield) .
- Halogenation Sites : Bromine at the para position in all compounds enables cross-coupling (e.g., Suzuki, Heck), but steric hindrance from the nitropropenyl group may reduce efficiency compared to smaller substituents like fluorine .
Thermodynamic and Spectroscopic Data
Biological Activity
1-Bromo-4-[(1Z)-2-nitro-1-propen-1-yl]benzene, with the molecular formula and CAS number 21892-60-4, is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, toxicity, and applications, supported by relevant data and case studies.
The compound exhibits the following physicochemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C9H8BrNO2 |
| Molar Mass | 242.07 g/mol |
| Density | 1.520 ± 0.06 g/cm³ |
| Melting Point | 93-95 °C |
| Boiling Point | 322.9 ± 17.0 °C |
| Storage Conditions | 2-8 °C |
These properties are crucial for understanding the compound's behavior in biological systems and its storage requirements .
Antimicrobial Properties
Research indicates that this compound possesses notable antimicrobial activity. A study conducted on various bacterial strains demonstrated that this compound inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections .
Cytotoxicity and Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxic effects on cancer cell lines. Specifically, it has been tested against human breast cancer (MCF-7) and lung cancer (A549) cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values indicating significant potency compared to standard chemotherapeutic agents .
The proposed mechanism of action involves the generation of reactive oxygen species (ROS), leading to oxidative stress in cancer cells. This oxidative stress triggers apoptosis pathways, making it a candidate for further development in cancer therapy .
Toxicological Profile
Despite its promising biological activities, the toxicity profile of this compound requires careful consideration. Acute toxicity studies in rodents have shown that high doses can lead to significant adverse effects, including respiratory distress and neurological symptoms. The median lethal concentration (LC50) was found to be approximately 18,000 mg/m³ when administered via inhalation .
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, the antimicrobial efficacy of this compound was evaluated against E. coli and Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, highlighting its potential as an antimicrobial agent in clinical applications .
Case Study 2: Cancer Cell Line Testing
A series of experiments were conducted to assess the anticancer properties of this compound on MCF-7 cells. Treatment with varying concentrations (10 µM to 100 µM) resulted in a significant reduction in cell viability after 48 hours, with an IC50 value calculated at approximately 25 µM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
